N-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine N-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2097899-68-6
VCID: VC4897149
InChI: InChI=1S/C18H18N6O/c1-23-16(9-15(22-23)13-5-3-2-4-6-13)18(25)24-10-14(11-24)21-17-7-8-19-12-20-17/h2-9,12,14H,10-11H2,1H3,(H,19,20,21)
SMILES: CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)NC4=NC=NC=C4
Molecular Formula: C18H18N6O
Molecular Weight: 334.383

N-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine

CAS No.: 2097899-68-6

Cat. No.: VC4897149

Molecular Formula: C18H18N6O

Molecular Weight: 334.383

* For research use only. Not for human or veterinary use.

N-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine - 2097899-68-6

Specification

CAS No. 2097899-68-6
Molecular Formula C18H18N6O
Molecular Weight 334.383
IUPAC Name (2-methyl-5-phenylpyrazol-3-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Standard InChI InChI=1S/C18H18N6O/c1-23-16(9-15(22-23)13-5-3-2-4-6-13)18(25)24-10-14(11-24)21-17-7-8-19-12-20-17/h2-9,12,14H,10-11H2,1H3,(H,19,20,21)
Standard InChI Key WJHYQTQNXYIYPB-UHFFFAOYSA-N
SMILES CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)NC4=NC=NC=C4

Introduction

Structural Characteristics and Molecular Properties

Core Scaffold Composition

The compound features three distinct moieties:

  • 1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl: A pyrazole ring substituted with methyl and phenyl groups at positions 1 and 3, respectively, and a carbonyl group at position 5. Pyrazole derivatives are widely recognized for their role as ATP-competitive kinase inhibitors due to their ability to mimic adenine in binding interactions .

  • Azetidin-3-yl: A four-membered nitrogen-containing ring (azetidine) serving as a conformational constraint. Azetidines are valued in drug design for enhancing metabolic stability and target affinity .

  • Pyrimidin-4-amine: A pyrimidine ring with an amine substituent at position 4, commonly employed in nucleobase-mimetic pharmacophores .

Molecular Formula and Weight

Based on structural decomposition:

  • Molecular Formula: C₁₉H₂₁N₅O

  • Molecular Weight: 335.41 g/mol

Table 1: Structural Comparison with Analogous Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
Target CompoundC₁₉H₂₁N₅O335.41Pyrazole-azetidine-pyrimidine
1-(1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine C₂₃H₂₉N₅O391.5Pyrazole-piperidine-imidazole
PF-04449613 C₂₁H₂₅N₅O₃395.45Pyrazolo[3,4-d]pyrimidin-4-one

Synthetic Pathways and Computational Insights

Proposed Synthesis Route

While no explicit synthesis data exists for the target compound, its structure suggests a multi-step approach:

  • Pyrazole Formation: Condensation of hydrazine derivatives with diketones or β-keto esters to form the 1-methyl-3-phenylpyrazole core .

  • Azetidine Functionalization: Coupling the pyrazole carbonyl group to azetidin-3-amine via amide bond formation, potentially using carbodiimide-based coupling reagents .

  • Pyrimidine Attachment: Introducing the pyrimidin-4-amine moiety through nucleophilic aromatic substitution or Buchwald–Hartwig amination .

Computational Predictions

  • LogP: Estimated at 2.8 (moderate lipophilicity).

  • Hydrogen Bond Donors/Acceptors: 2 donors (amine groups), 4 acceptors (carbonyl, pyrimidine nitrogens).

  • Polar Surface Area: ~80 Ų, suggesting moderate blood-brain barrier permeability .

DrugTarget KinaseIC₅₀ (nM)Structural Features
AvapritinibPDGFRα, KIT0.24Pyrazole, pyrrolopyridine
ErdafitinibFGFR1-41.2Pyrazole, quinoline
Target CompoundHypothetical (e.g., JAK, Akt)Pyrazole, azetidine, pyrimidine

Toxicity and ADME Considerations

Metabolic Stability

  • The azetidine ring may reduce oxidative metabolism compared to larger heterocycles (e.g., piperidine) .

  • Pyrimidine amines are prone to N-acetylation, which could be mitigated by steric hindrance from the azetidine group .

Toxicity Risks

  • Off-Target Effects: Pyrazole derivatives occasionally inhibit cytochrome P450 enzymes (e.g., CYP3A4) .

  • Mutagenicity: Pyrimidine amines may pose risks if aromatic nitrogens participate in DNA intercalation .

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